

In-Depth Technical Guide: 5-Methyl-3-nitro-1H-pyrazole

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Compound of Interest

Compound Name:	5-Methyl-3-nitro-1h-pyrazole
CAS No.:	1048925-02-5; 34334-96-8
Cat. No.:	B2449841

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Executive Summary

5-Methyl-3-nitro-1H-pyrazole (CAS: 34334-96-8) is a critical heterocyclic building block in the fields of high-energy density materials (HEDMs) and pharmaceutical chemistry.^[1] As a mononitro pyrazole derivative, it serves as a gateway intermediate for the synthesis of advanced energetic compounds, such as 3,4-dinitropyrazole (DNP) and trinitromethyl-functionalized oxidizers.

This guide addresses the specific challenges associated with this compound: tautomeric ambiguity, regioselective synthesis, and functionalization. Unlike its 4-nitro isomer, which is easily accessible via standard electrophilic aromatic substitution, the 3-nitro isomer requires specialized synthetic protocols involving rearrangement or cyclization strategies to bypass thermodynamic wells.

Chemical Identity & Tautomerism

The reactivity of **5-methyl-3-nitro-1H-pyrazole** is defined by its annular tautomerism.^[1] In solution and the solid state, the proton on the pyrazole nitrogen oscillates between N1 and N2,

effectively making the 3-nitro and 5-nitro positions equivalent in the unsubstituted parent structure.

- Tautomer A: **5-Methyl-3-nitro-1H-pyrazole** (Nitro group at position 3 relative to NH).[1]
- Tautomer B: 3-Methyl-5-nitro-1H-pyrazole (Nitro group at position 5 relative to NH).[1]

While often used interchangeably, the specific tautomer becomes fixed upon N-alkylation, leading to distinct regioisomers with vastly different electronic properties.

Tautomeric Equilibrium Diagram



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Caption: The dynamic equilibrium between the 3-nitro and 5-nitro forms. In non-polar solvents, the intramolecular hydrogen bond often stabilizes the 3-nitro tautomer.

Physicochemical Profile

Property	Value	Notes
CAS Number	34334-96-8	
Molecular Formula	C ₄ H ₅ N ₃ O ₂	
Molecular Weight	127.10 g/mol	
Melting Point	121 °C	Distinct from 4-nitro isomer (~134 °C)
Density (Crystal)	~1.57 g/cm ³	Estimated based on 3-nitropyrazole analogs
pKa	~9.5 - 10.0	Weakly acidic due to nitro-group electron withdrawal
Appearance	White to pale yellow crystals	
Solubility	Soluble in DMSO, MeOH, EtOAc	Poor solubility in water

Advanced Synthesis: The Rearrangement Protocol

Direct nitration of 3-methylpyrazole with mixed acid predominantly yields 3-methyl-4-nitropyrazole due to the high electron density at the 4-position.^[1] To install the nitro group at the 3-position, one must utilize the Habraken Rearrangement (thermal rearrangement of N-nitropyrazoles).

Mechanistic Pathway^{[1][2][3][4][5]}

- N-Nitration: Reaction of 3-methylpyrazole with acetyl nitrate (generated in situ) yields 1-nitro-3-methylpyrazole.^[1]
- Thermal Rearrangement: Heating the N-nitro intermediate induces a [1,5]-sigmatropic shift (or radical dissociation-recombination), moving the nitro group from Nitrogen to Carbon (C3 or C5).^[1]

Step-by-Step Experimental Protocol

Safety: This reaction involves energetic intermediates.[1][2] Use blast shields and conduct strictly in a fume hood.

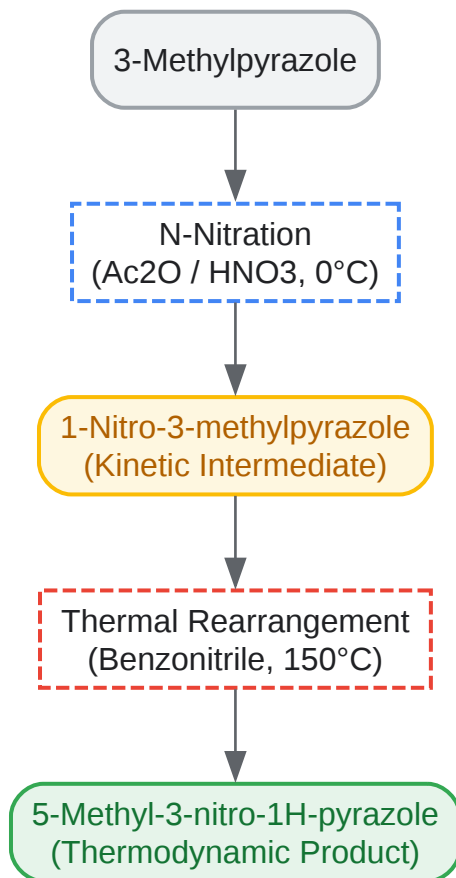
Phase 1: Synthesis of N-Nitro Intermediate[1]

- Reagents: 3-Methylpyrazole (10 mmol), Acetic Anhydride (excess), Fuming Nitric Acid (12 mmol).
- Procedure:
 - Cool acetic anhydride to 0°C. Slowly add fuming HNO₃, maintaining temp < 5°C (exothermic!).
 - Add 3-methylpyrazole dropwise.[1] Stir at 0°C for 1 hour.
 - Quench mixture into ice water. The N-nitro derivative (1-nitro-3-methylpyrazole) will precipitate or oil out.[1]
 - Extract with dichloromethane (DCM), wash with bicarbonate, dry over MgSO₄, and concentrate carefully (N-nitro compounds are potentially unstable).

Phase 2: Thermal Rearrangement to 5-Methyl-3-nitro-1H-pyrazole[1]

- Solvent: Benzonitrile or Anisole (High boiling point required).[1][3]
- Procedure:
 - Dissolve the N-nitro intermediate in benzonitrile.[1]
 - Heat to 140–150°C for 2–4 hours. Monitor by TLC or HPLC.[1]
 - The nitro group migrates from N to C3/C5.[1]
 - Cool the solution. The product often crystallizes upon cooling or addition of hexanes.
 - Purification: Recrystallize from ethanol/water to remove any 4-nitro isomer byproducts.[1]

Synthesis Workflow Diagram



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Caption: The "Habraken Rearrangement" route bypasses the 4-position preference of electrophilic substitution.

Reactivity & Functionalization[1][2][4][7]

Regioselective N-Alkylation

When alkylating **5-methyl-3-nitro-1H-pyrazole** (e.g., with methyl iodide or benzyl bromide), two isomers are formed.[1] The ratio depends heavily on the base and solvent conditions.

- Isomer 1 (1,5-dimethyl-3-nitropyrazole): Often favored by steric freedom.[1]
- Isomer 2 (1,3-dimethyl-5-nitropyrazole): Often favored in polar aprotic solvents where the specific tautomer is stabilized.[1]

- Separation: Isomers typically have distinct R_f values on silica gel (EtOAc/Hexane systems) due to the dipole difference created by the nitro group's position relative to the N-alkyl chain.

Reduction to Amines

The nitro group can be reduced to an amine (3-amino-5-methylpyrazole) using:

- Catalytic Hydrogenation: H_2 , Pd/C in MeOH.
- Chemical Reduction: $SnCl_2 / HCl$ or Fe / NH_4Cl .^[1]
- Note: The resulting amine is air-sensitive and should be used immediately or stored as a salt (HCl).^[1]

Energetic Salts

The acidic NH proton ($pK_a \sim 10$) allows for the formation of ionic salts with nitrogen-rich bases (e.g., ammonia, hydrazine, 1,2,4-triazole). These salts exhibit higher density and better detonation velocities than the neutral parent, making them prime candidates for insensitive munitions.

Applications in Energetic Materials

5-Methyl-3-nitro-1H-pyrazole is a strategic precursor for 3,4-Dinitropyrazole (DNP).^[1]

- Pathway: Nitration of the 3-nitro derivative forces the second nitro group into the 4-position (the most activated remaining site).
- Significance: DNP is a melt-cast explosive (MP $\sim 88^\circ C$) with performance comparable to TNT but with lower sensitivity.^[1]

References

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